molecular formula C10H8 B044059 Azulene CAS No. 275-51-4

Azulene

Cat. No. B044059
CAS RN: 275-51-4
M. Wt: 128.17 g/mol
InChI Key: CUFNKYGDVFVPHO-UHFFFAOYSA-N
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Description

Azulene is recognized for its non-alternant bicyclic aromatic hydrocarbon structure, which is an isomer of naphthalene. It has garnered attention due to its anti-Kasha’s rule emissions and unique physicochemical properties. Traditionally, the synthesis of azulene-based compounds was challenging, but recent advancements have introduced more efficient methods. These compounds exhibit promising applications in bioimaging, molecular switches, and optoelectronics, among others (Ou et al., 2019).

Synthesis Analysis

The synthesis of azulene and its derivatives has evolved significantly. Recent methods have enabled the creation of azulene-based compounds with finely tuned physicochemical properties. For instance, a novel synthesis approach developed avoids the need for dehydrogenation steps, providing a more straightforward pathway to azulene with high unsaturation and functional versatility from basic benzene derivatives (Scott et al., 1980).

Molecular Structure Analysis

The molecular structure of azulene is distinctive, featuring a five-membered ring fused with a seven-membered ring, which contributes to its unique physical and chemical properties. This structure is pivotal in its application across various fields, including optoelectronics and materials science. The structural analysis has been significantly aided by X-ray crystallography, elucidating the detailed arrangement of atoms within azulene molecules and their derivatives (Robertson & Shearer, 1956).

Chemical Reactions and Properties

Azulene's chemical reactions are profoundly influenced by its unique structure, leading to various functional materials. Its reactivity has been exploited in synthesizing azulene-based π-functional materials, demonstrating potential in constructing advanced organic materials with novel properties for optoelectronics (Xin et al., 2021).

Physical Properties Analysis

The physical properties of azulene, including its bright blue color and polar nature, make it an attractive candidate for materials science applications. These properties stem from its unique aromatic structure, contributing to its applications in organic electronics and photonics. The synthesis and incorporation of azulene into polymers have led to materials with interesting properties, further broadening its applicability (Zeng et al., 2020).

Chemical Properties Analysis

Azulene's chemical properties, such as its large dipole moment and narrow energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), make it a key building block for the synthesis of functional materials. These properties have been leveraged in designing azulene-based compounds for applications in optoelectronics, including solar cells and organic field-effect transistors (Dong & Zhang, 2016).

Scientific Research Applications

Azole Resistance in Agriculture and Medicine

Azole compounds, including azulene derivatives, have been widely studied for their applications in both agriculture and medicine. Research has demonstrated that azole fungicides used in agriculture can lead to the development of azole-resistant strains of Aspergillus fumigatus, a fungus that causes diseases in humans. This resistance poses a challenge for treating aspergillosis with azole medications, indicating a significant crossover of azole resistance between agricultural and medical fields. The environmental route of resistance highlights the need for careful consideration of azole use in both sectors to prevent treatment failures in clinical settings (Berger et al., 2017).

Azo Dyes in Environmental and Medical Applications

Azo dyes, related to azulene through their use of azo linkages, are another significant area of research. These dyes are prevalent in various industries, leading to environmental concerns due to their persistence and potential toxicity. Studies have focused on the removal and degradation of azo dyes from wastewater, employing both chemical and biological methods. This research not only addresses environmental sustainability but also explores the potential medical applications of azo dyes, including their role in drug delivery and as indicators in biomedical research (Singh & Arora, 2011).

Azolla as a Model for Symbiosis and Nitrogen Fixation

Azolla, a water fern that hosts nitrogen-fixing cyanobacteria in its leaves, represents a unique model for studying symbiosis and nitrogen fixation. Research on Azolla has explored its potential as a biofertilizer, contributing to sustainable agriculture by reducing the need for synthetic nitrogen fertilizers. This area of research not only sheds light on the ecological benefits of Azolla but also contributes to understanding the mechanisms of symbiosis and nitrogen fixation, which are critical for both environmental science and agricultural applications (Lejeune et al., 1999).

N-Sulfonyl Aminated Azines in Drug Development

Research into N-sulfonyl aminated azines, a class of compounds related to sulfa drugs, has highlighted their potential in medicinal chemistry. These compounds have been explored for their therapeutic properties, including anti-inflammatory, antihypertensive, and anticancer activities. The development of these derivatives exemplifies the continuous search for novel therapeutic agents that can provide effective treatments for a variety of diseases. This research not only contributes to drug discovery but also to the understanding of the molecular mechanisms underlying their pharmacological actions (Elgemeie et al., 2019).

Safety And Hazards

Azulene causes eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation .

Future Directions

Azulene has been studied for a hundred years, and new synthetic methods, reactivity, and physical properties continue to be discovered . The current research will influence the foundations of organic chemistry in the years to come and in practice will help harness the maximum potential of captured light energy .

properties

IUPAC Name

azulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFNKYGDVFVPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Record name azulene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Azulene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82451-56-7
Record name Polyazulene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82451-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2059770
Record name Azulene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azulene

CAS RN

275-51-4
Record name Azulene
Source CAS Common Chemistry
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Record name Azulene
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Record name azulene
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Record name Azulene
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Record name Azulene
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Record name AZULENE
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Oc1ccc2cccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1,3-Azulenedicarboxaldehyde (600 mg) is dissolved in 6.5 ml of pyridine. Magnesium sulfate (1200 mg) and N-tert-butylhydroxylamine hydrochloride (1638 mg) is added to the solution. The mixture is heated with stirring to 95° C. under nitrogen and is stirred for 13 hours. Upon cooling to rt, the reaction mixture is poured into a separator funnel containing 60 ml of CHCl3 and 60 ml of sat aq. NaHCO3. The aqueous layer is separated and washed with three 30 ml portions of CHCl3. The combined organic layers are dried over anhydrous MgSO4, filtered, and evaporated to give the bis-nitrone 34 (940 mg, 89% yield) as dark green crystals. Oxidation potential equals 0.72 V vs SCE. 1H NMR (CDCl3): 10.35 (s, 1H), 8.65 (d, 2H, J=10 Hz) 8.11 (s, 2H), 7.68 (t, 1H, J=10 Hz), 7.32 (t, 2H, J=10 Hz), 1.67 (s, 18H). 13C NMR (CDCl3): 139.9, 135.0, 134.2, 125.8, 125.6, 123.2, 120.5, 69.8, 28.4. IR (thin film): 3052, 2972, 1644, 1564, 1452, 1404, 1356, 1261, 1196, 1124, 1052, and 892 cm−1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step Two
Quantity
1638 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

1,3-Azulenedicarboxaldehyde (600 mg) is dissolved in 6.5 ml of pyridine. Magesium sulfate (1200 mg) and N-tert-butylhydroxylamine hydrochloride (1638 mg) is added to the solution. The mixture is heated with stirring to 95° C. under nitrogen and is stirred for 13 hours. Upon cooling to rt, the reaction mixture is poured into a separator funnel containing 60 ml of CHCl3 and 60 ml of sat aq. NaHCO3. The aqueous layer is separated and washed with three 30 ml portions of CHCl3. The combined organic layers are dried over anhydrous MgSO2, filtered, and evaporated to give the bis-nitrone 34 (940 mg, 89% yield) as dark green crystals. Oxidation potential equals 0.72 V vs SCE. 1H NMR (CDCl3): 10.35 (s, 1 H), 8.65 (d, 2 H, J=10 Hz) 8.11 (s, 2 H), 7.68 (t, 1 H, J=10 Hz), 7.32 (t, 2 H, J=10 Hz), 1.67 (s, 18 H). 13C NMR (CDCl3): 139.9, 135.0, 134.2, 125.8, 125.6, 123.2, 120.5, 69.8. 28.4. IR (thin film): 3052, 2972, 1644, 1564, 1452, 1404, 1356, 1261, 1196, 1124, 1052, and 892 cm−1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step Two
Quantity
1638 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods IV

Procedure details

1,3-Azulenedicarboxaldehyde (600 mg) is dissolved in 6.5 ml of pyridine. Magnesium sulfate (1200 mg) and N-tert-butylhydroxylammne hydrochloride (1638 mg,) is added to the solution,. The mixture is heated wit stirring to 95° C. under nitrogen and is stirred for 13 hours. Upon cooling to rt, the reaction mixture is poured into a separator flinnel containing 60 ml of CHCl3 and 60 ml of sat aq. NaHCO3. The aqueous layer is separated and washed with three 30 ml portions of CHCl3. The combined organc layers are dried over anhydrous MgSO4, filtered, and evaporated to give the bis-nitrone 34 (940 mg, 89% yield) as dark green crystals. Oxidation potential equals 0.72 V vs SCE. 1H NMR (CDCl3): 10.35 (s, 1H), 8.65 (d, 2H, J=10 Hz) 8.11 (s, 2H), 7.68 (t, 1H, J=10 Hz), 7.32 (t, 2H, J=10 Hz), 1.67 (s, 18H). 13C NMR (CDCl3): 139.9, 135.0, 134.2, 125.8, 125.6, 123.2, 120.5, 69.8, 28.4. IR (thin film): 3052, 2972, 1644, 1564, 1452, 1404, 1356, 1261, 1196, 1124, 1052, and 892 cm-1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step Two
Quantity
1638 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azulene
Reactant of Route 2
Azulene
Reactant of Route 3
Azulene
Reactant of Route 4
Azulene
Reactant of Route 5
Azulene
Reactant of Route 6
Azulene

Citations

For This Compound
30,300
Citations
H Xin, B Hou, X Gao - Accounts of Chemical Research, 2021 - ACS Publications
… azulene is the key to constructing azulene-based π-functional materials. However, as we mentioned before, azulene… positions, and many azulene substitution patterns are challenging to …
Number of citations: 97 pubs.acs.org
AG Anderson Jr, JA Nelson… - Journal of the American …, 1953 - ACS Publications
… that azulene un-dergoes electrophilic substitution in the 1-position. Reaction of azulene with … azulene by the use of two equivalents of the halogenating agent. A number of other new …
Number of citations: 201 pubs.acs.org
H Xin, X Gao - ChemPlusChem, 2017 - Wiley Online Library
… Direct functionalization of azulene is a common and efficient way to construct azulene … azulene.4 Owing to the resonance delocalization, the 1-, 3-, 5- and 7-positions of azulene are …
JM Robertson, HMM Shearer, GA Sim… - Acta …, 1962 - scripts.iucr.org
… Azulene crystallizes in the monoclinic system with two … /a and, since the azulene molecule is not centrosymmetrical, this … a) in which successive azulene molecules are subject to random …
Number of citations: 157 scripts.iucr.org
JX Dong, HL Zhang - Chinese Chemical Letters, 2016 - Elsevier
… Because of its unique properties, azulene has gained increasing … azulene derivatives and the representative synthesis methods. Then we will focus on the physical properties of azulene-…
Number of citations: 103 www.sciencedirect.com
G Viswanath, M Kasha - The Journal of Chemical Physics, 1956 - pubs.aip.org
The light emission properties of the azulene molecule and several alkyl‐substituted azulenes have been studied. In confirmation of recent results of Beer and Longuet‐Higgins, it is …
Number of citations: 233 pubs.aip.org
T Nozoe, S Seto, S Matsumura… - Bulletin of the Chemical …, 1962 - journal.csj.jp
Various methods for the synthesis of azulene derivatives have in the past been reported by numerous organic chemists. Almost all of these methods required a dehydrogenation …
Number of citations: 101 www.journal.csj.jp
C Duan, J Zhang, J Xiang, X Yang… - Angewandte Chemie …, 2022 - Wiley Online Library
… 17c It was found that the azulene subunits of these helical … of the azulene-embedded non-planar PAHs from azulene derivatives … late synthesis of azulene subunits of non-planar PAHs. …
Number of citations: 33 onlinelibrary.wiley.com
RSH Liu - Journal of chemical education, 2002 - ACS Publications
… azulene, we found that the large redshift of the S1 band (by 2,500 cm 1) from that of azulene has … Thus, instead of the characteristic blue color of azulene, the wider window permits the …
Number of citations: 68 pubs.acs.org
R Pariser - The Journal of Chemical Physics, 1956 - aip.scitation.org
A previously given theoretical method is applied to the azulene molecule. π‐electron energies, transtion moments, dipole moments, charge distributions, and bond orders are calculated …
Number of citations: 209 aip.scitation.org

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